![molecular formula C18H11ClN2O4 B2984107 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one CAS No. 892756-67-1](/img/structure/B2984107.png)
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound “3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one” is a complex organic molecule with several functional groups. It contains a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-2-one (also known as a coumarin) moiety with a methoxy group at the 8-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and chromenone) and the heterocyclic oxadiazole ring could result in interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring, for example, is often involved in chemical reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all play a role .Scientific Research Applications
Synthesis and Structural Characterization
Research has elucidated methods for synthesizing oxadiazole derivatives, including compounds structurally related to 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one, and their characterization. One study highlights the synthesis of novel oxadiazole derivatives containing the 2H-chromen-2-one moiety, which exhibit potential antibacterial and antifungal properties. These compounds were synthesized using precursors like N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide, showcasing a method for crafting compounds with potential bioactive applications (Mahesh et al., 2022).
Potential Applications in Antimicrobial Activity
Several studies focus on the antimicrobial potential of oxadiazole derivatives. Kapadiya et al. (2020) synthesized oxadiazole-bearing Schiff base moieties showing significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity. This indicates the potential of oxadiazole compounds in developing new antimicrobial agents (Kapadiya et al., 2020). Another study by Okasha et al. (2022) synthesized and characterized a pyran derivative showing favorable antimicrobial activities, suggesting the broad utility of such compounds in combating microbial infections (Okasha et al., 2022).
Material Science Applications
Research also explores the application of oxadiazole derivatives in material science, particularly in liquid crystalline materials. Wolarz et al. (2007) investigated the electronic absorption and fluorescence spectra of diphenyl-1,3,4-oxadiazole derivatives in various solvents and liquid-crystalline materials, suggesting their potential application in organic light-emitting diodes (OLEDs) due to their favorable orientational properties (Wolarz et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUUIFPPBGRJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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